CHF 5074

Descripción general

Descripción

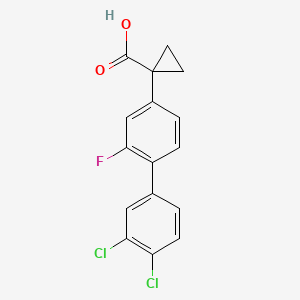

1-(3’,4’-Dichloro-2-fluoro(1,1’-biphenyl)-4-yl)cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of dichloro, fluoro, and biphenyl groups attached to a cyclopropanecarboxylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3’,4’-Dichloro-2-fluoro(1,1’-biphenyl)-4-yl)cyclopropanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

Introduction of the Dichloro and Fluoro Groups: The dichloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and fluorinating agents.

Cyclopropanation: The cyclopropane ring is formed via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

1-(3’,4’-Dichloro-2-fluoro(1,1’-biphenyl)-4-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, aldehydes

Substitution: Functionalized derivatives with various nucleophiles

Aplicaciones Científicas De Investigación

Preclinical Studies

Animal Models:

- In transgenic mouse models of Alzheimer's disease (hAPP mice), chronic treatment with CHF 5074 significantly reduced the area and number of amyloid plaques in both the cortex and hippocampus. Specifically, plaque-associated microglia were also found to be lower in this compound-treated animals compared to controls .

- The compound has shown promise in improving spatial memory deficits as measured by performance in the Morris water maze test, indicating potential cognitive benefits .

Clinical Trials

This compound has undergone several clinical trials assessing its safety and efficacy:

- Phase 1 Trials:

-

Phase 2 Trials:

- A multicenter trial included patients with mild cognitive impairment (MCI). The study aimed to determine the maximum tolerated dose and evaluate cognitive outcomes over a 12-week period. Notable findings included a reduction in biomarkers of neuroinflammation (e.g., CD40 and TNF-α levels) and trends towards improved executive function in certain genetic subgroups (ApoE4 carriers) .

- Another Phase 2 trial was designed to assess brain volume changes and other outcomes but was withdrawn prior to enrollment due to licensing negotiations .

Therapeutic Potential

This compound is positioned as a promising candidate for treating Alzheimer's disease through multiple mechanisms:

- Reduction of Beta-Amyloid Burden: By modulating gamma-secretase activity, it effectively lowers the production of harmful amyloid peptides.

- Anti-inflammatory Effects: It has been shown to reduce neuroinflammatory markers, which are often elevated in Alzheimer's pathology .

- Cognitive Improvement: Evidence suggests that this compound may enhance cognitive functions and restore synaptic plasticity in preclinical models .

Summary of Findings

Mecanismo De Acción

The mechanism of action of 1-(3’,4’-Dichloro-2-fluoro(1,1’-biphenyl)-4-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparación Con Compuestos Similares

1-(3’,4’-Dichloro-2-fluoro(1,1’-biphenyl)-4-yl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but lacks the cyclopropane ring.

3’,4’-Dichloro-2-fluoro-3-methyl-1,1’-biphenyl: Contains a methyl group instead of the cyclopropanecarboxylic acid moiety.

3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-ol: Contains a hydroxyl group instead of the carboxylic acid group.

The uniqueness of 1-(3’,4’-Dichloro-2-fluoro(1,1’-biphenyl)-4-yl)cyclopropanecarboxylic acid lies in its combination of dichloro, fluoro, and cyclopropanecarboxylic acid functionalities, which confer distinct chemical and biological properties.

Actividad Biológica

CHF 5074, a small molecule compound developed primarily for the treatment of Alzheimer's Disease (AD) and Mild Cognitive Impairment (MCI), has garnered significant attention due to its multifaceted biological activities. Initially characterized as a γ-secretase modulator, this compound has demonstrated a broad range of effects on neuroinflammation, amyloid pathology, and cognitive function.

Overview of this compound

- Chemical Structure : 1-(3′,4′-dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid

- Therapeutic Type : Small Molecule

- Target Conditions : Alzheimer's Disease, Mild Cognitive Impairment

- Clinical Status : Phase 2 trials completed; currently inactive for Alzheimer's Disease.

- Developers : CereSpir™ Incorporated, Chiesi Pharmaceuticals Inc.

This compound functions primarily through the modulation of γ-secretase activity, which is crucial in the processing of amyloid precursor protein (APP) and the subsequent formation of amyloid-beta (Aβ) peptides. Its unique profile includes:

- Reduction of Aβ42 Production : this compound preferentially lowers Aβ42 secretion with an IC50 of approximately 3.6 µmol·L−1 without affecting Notch signaling pathways, which are critical for neuronal health .

- Anti-inflammatory Effects : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and sCD40L in cerebrospinal fluid (CSF), indicating a potential role in ameliorating neuroinflammation associated with AD .

Efficacy in Animal Models

Several studies have evaluated the effects of this compound in transgenic mouse models of Alzheimer's disease:

-

Reduction in Amyloid Plaque Burden :

- Chronic treatment with this compound significantly decreased the area occupied by amyloid plaques in both the cortex and hippocampus of Tg2576 mice compared to controls. Statistical significance was noted with for both regions .

- The number of plaques was also reduced markedly, alongside a decrease in plaque-associated microglia, suggesting a dual action on both amyloid pathology and neuroinflammation .

- Cognitive Function Improvement :

Phase 1 and Phase 2 Trials

The safety and efficacy of this compound have been evaluated through various clinical trials:

- Phase 1 Trials : Conducted on healthy young men to assess pharmacokinetics and safety profiles. Results indicated that this compound was well-tolerated with mild adverse effects like diarrhea .

- Phase 2 Trials : Involved patients with MCI where doses were titrated up to 600 mg/day over 12 weeks. Key findings included:

Summary of Findings

Propiedades

IUPAC Name |

1-[4-(3,4-dichlorophenyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2FO2/c17-12-4-1-9(7-13(12)18)11-3-2-10(8-14(11)19)16(5-6-16)15(20)21/h1-4,7-8H,5-6H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYLTQQDABRNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225901 | |

| Record name | 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749269-83-8 | |

| Record name | CHF 5074 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0749269838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itanapraced | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3',4'-DICHLORO-2-FLUOROBIPHENYL-4-YL) CYCLOPROPANECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITANAPRACED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35RF1MWQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.